molecular formula C25H29N3O3 B254060 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one

Numéro de catalogue B254060
Poids moléculaire: 419.5 g/mol
Clé InChI: RREGMPQZKRUJGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one, also known as GSK690693, is a small molecule inhibitor that targets the protein kinase AKT. AKT is a key regulator of cell survival and proliferation, and its dysregulation is associated with many diseases, including cancer.

Mécanisme D'action

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one targets the protein kinase AKT, which is a key regulator of cell survival and proliferation. AKT is activated by various growth factors and cytokines, and it promotes cell survival by inhibiting apoptosis and promoting cell cycle progression. 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one inhibits AKT by binding to its ATP-binding site, preventing its phosphorylation and activation. This leads to decreased cell survival and proliferation, and increased apoptosis.
Biochemical and Physiological Effects:
3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has been shown to have specific biochemical and physiological effects in cancer cells. It inhibits AKT phosphorylation and downstream signaling pathways, leading to decreased cell survival and proliferation. 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one also induces apoptosis and cell cycle arrest in cancer cells, and it has been shown to sensitize cancer cells to other anticancer agents. In addition, 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has been shown to have antiangiogenic effects, inhibiting the growth of blood vessels that supply nutrients to tumors.

Avantages Et Limitations Des Expériences En Laboratoire

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has a high degree of specificity for AKT. 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to using 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one in lab experiments. It has a short half-life and low solubility, which can make dosing and administration challenging. In addition, 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Orientations Futures

There are several future directions for research on 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one. One area of focus is the development of new formulations and delivery methods to improve its solubility and pharmacokinetics. Another area of interest is the identification of biomarkers that can predict response to 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one, which could help guide patient selection in clinical trials. In addition, there is ongoing research into the potential of 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one in combination with other anticancer agents, as well as its potential in other diseases beyond cancer. Overall, 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one is a promising therapeutic agent that has the potential to make a significant impact in the field of cancer research.

Méthodes De Synthèse

The synthesis of 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one involves multiple steps, including the reaction of 4-(1,3-benzodioxol-5-ylmethyl)piperazine with 2,5,7-trimethyl-1H-quinolin-4-one, followed by the addition of various reagents and solvents. The final product is obtained through purification and isolation techniques. The synthesis of 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has been optimized to increase yield and purity, and it is now widely available for research purposes.

Applications De Recherche Scientifique

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and it has demonstrated efficacy in preclinical models of various types of cancer, including breast, lung, and prostate cancer. 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has also been studied in combination with other anticancer agents, and it has shown synergistic effects in some cases. In addition to cancer, 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has been investigated for its potential in treating other diseases, such as diabetes and neurodegenerative disorders.

Propriétés

Nom du produit

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one

Formule moléculaire

C25H29N3O3

Poids moléculaire

419.5 g/mol

Nom IUPAC

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one

InChI

InChI=1S/C25H29N3O3/c1-16-10-17(2)24-21(11-16)26-18(3)20(25(24)29)14-28-8-6-27(7-9-28)13-19-4-5-22-23(12-19)31-15-30-22/h4-5,10-12H,6-9,13-15H2,1-3H3,(H,26,29)

Clé InChI

RREGMPQZKRUJGE-UHFFFAOYSA-N

SMILES isomérique

CC1=CC(=C2C(=C1)N=C(C(=C2O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C)C

SMILES

CC1=CC(=C2C(=C1)NC(=C(C2=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C)C

SMILES canonique

CC1=CC(=C2C(=C1)NC(=C(C2=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.